molecular formula C6H3BrClN3 B049044 3-Bromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 13526-66-4

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B049044
CAS No.: 13526-66-4
M. Wt: 232.46 g/mol
InChI Key: PFHPKMPWBFJZEY-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to an imidazo[1,2-b]pyridazine core. It is commonly used in various fields of scientific research due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .

Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological macromolecules. It is also employed in the design of bioactive molecules and pharmaceuticals .

Medicine: Its derivatives have shown promise in inhibiting cancer cell growth and other therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Safety and Hazards

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine typically involves the reaction of 3-bromoimidazo[1,2-b]pyridazine with chlorinating agents. One efficient method includes treating 3-bromoimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkylamines and arylamines can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-b]pyridazine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-b]pyridazine derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain protein kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and application.

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine

Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-b]pyridazine core. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives.

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPKMPWBFJZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512054
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13526-66-4
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
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Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 ml) was added 1-bromopyrrolidine-2,5-dione (6.37 g, 35.8 mmol) and trifluoroacetic acid (0.75 mL). The resulting solution was allowed to stir at room temperature overnight. The solvent was removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g title compound in 92% yield as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

3-bromo-6-chloroimidazo[1,2-b]pyridazine was prepared according to procedures described in U.S. Pat. No. 7,750,007, which is hereby incorporated by reference in its entirety. To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (5 g, 21.5 mmol) and 3-(trifluoromethoxy)phenylboronic acid (4.43 g, 21.5 mmol) in dioxane/H2O (100 mL, 4:1) was added K2CO3 (6.8 g, 64.5 mmol) and Pd(PPh3)4 (1.9 g, 2.58 mmol), the mixture was stirred at 110° C. for 3 h. The solution was concentrated, partitioned in EtOAc/H2O. The aqueous layer was washed with EtOAc (50 mL) for 3 times. The collected organic layers were dried over Na2SO4, concentrated and purified by column chromatography to give compound 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (3.2 g, with 63% purity, yield 30%) as a brown solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.6 mmol) in acetonitrile (300 mL) was added NBS (6.37 g, 35.8 mmol) and TFA (0.75 mL). The resulting solution was allowed to stir at it overnight. The solvents were removed under reduced pressure and the residue was dissolved in EtOAc, washed with NaHCO3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo to afford 7.2 g (92%) of the title compound as a light yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 7.91 (d, 1H), 7.79 (s, 1H), 7.12 (d, 1H). LCMS (method A): [MH]+=232/234, tR=4.48 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Bromine (3.8 mL, 74.19 mmol) was added dropwise to a solution of 6-chloroimidazo[1,2-b]pyridazine (Preparation 1a, 4.8 g, 31.06 mmol) in glacial acetic acid (80 mL) and the resulting mixture was stirred at ambient temperature for 20 minutes. The precipitate formed was collected by filtration, washed with diethyl ether several times and dried in vacuo. The solid obtained was partitioned between ethyl acetate and a saturated aqueous solution of potassium carbonate. The organic layer was separated and washed with a saturated aqueous solution of potassium carbonate, dried over magnesium sulphate and the solvent removed under reduced pressure. The crude was then treated with pentane, filtered and the solid obtained was dried in vacuo to yield the title compound (6.6 g, 92%) as a pale yellow solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Bromo-6-chloroimidazo[1,2-b]pyridazine a useful compound in organic synthesis?

A1: this compound is a versatile building block for synthesizing more complex molecules. Its structure contains two halogen atoms, bromine and chlorine, which are susceptible to nucleophilic aromatic substitution reactions. This allows chemists to selectively replace the chlorine atom with a variety of amine groups. []

Q2: Can you describe a specific reaction where this compound is used?

A2: A recent study demonstrated an efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines using this compound as the starting material. [] The reaction involves treating this compound with an alkyl amine in the presence of cesium fluoride (CsF) and a catalytic amount of benzyltriethylammonium chloride (BnNEt3Cl) in DMSO at 100 °C. This method allows for the introduction of a wide range of primary and secondary amines, expanding the structural diversity accessible from this core structure.

Q3: Are there any advantages to this particular method of synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?

A3: Yes, this method offers several advantages. It's cost-effective and consistently produces high yields of the desired C-6 aminated products. Furthermore, it utilizes significantly less toxic fluoride compared to previous amination reactions. [] This makes the reaction more environmentally friendly and safer to perform.

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